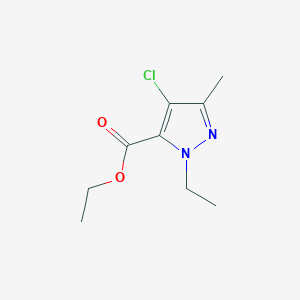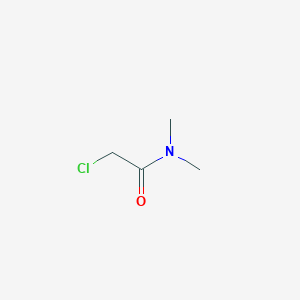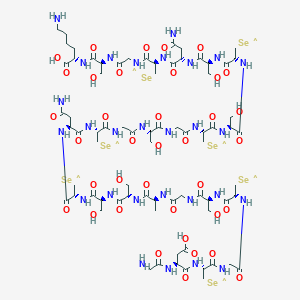
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole, also known as FETBI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FETBI is a heterocyclic compound that contains a fluorine atom, making it a useful tool for studying biological systems.
Applications De Recherche Scientifique
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole has been used in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. It has been studied for its potential use as a radiotracer for imaging the brain, as well as a tool for studying the structure and function of proteins.
Mécanisme D'action
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is thought to act as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting MAO, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can increase the levels of neurotransmitters such as dopamine and serotonin, leading to potential therapeutic applications in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can inhibit the activity of MAO, as well as affect the expression of various genes involved in neurotransmitter synthesis and metabolism. In vivo studies have shown that 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can increase the levels of dopamine and serotonin in the brain, leading to potential therapeutic applications in the treatment of depression and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is its high selectivity for MAO, making it a useful tool for studying the role of MAO in biological systems. However, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research involving 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole. One area of interest is the development of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole-based radiotracers for imaging the brain. Another area of interest is the development of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole derivatives with improved solubility and selectivity for MAO. Additionally, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole may have potential applications in the treatment of neurological disorders, and further research is needed to explore these possibilities.
In conclusion, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole in these areas.
Méthodes De Synthèse
The synthesis of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole involves the reaction of 2-(1H-tetrazol-5-yl)ethylamine with 2-fluoroacetaldehyde diethyl acetal in the presence of a catalytic amount of acetic acid. The reaction yields 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole as a white solid, which can be purified using column chromatography.
Propriétés
Numéro CAS |
129238-73-9 |
|---|---|
Nom du produit |
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole |
Formule moléculaire |
C9H6F4N2 |
Poids moléculaire |
218.15 g/mol |
Nom IUPAC |
2-[(1R)-1,2,2,2-tetrafluoroethyl]-1H-benzimidazole |
InChI |
InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)/t7-/m1/s1 |
Clé InChI |
QOXFGGCVUDFHNX-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)[C@H](C(F)(F)F)F |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F |
Synonymes |
2-(alpha-fluoroethyl)tetrahydrobenzimidazole 2-FETB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)








